molecular formula C4H7N3 B1289924 (1H-pyrazol-4-yl)methanamine CAS No. 37599-59-0

(1H-pyrazol-4-yl)methanamine

Cat. No. B1289924
CAS RN: 37599-59-0
M. Wt: 97.12 g/mol
InChI Key: LIDZELUIEIAIDJ-UHFFFAOYSA-N
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Description

The research on various derivatives of (1H-pyrazol-4-yl)methanamine has led to the synthesis of several compounds with potential applications in medicinal chemistry and materials science. These derivatives exhibit a range of biological activities and physical properties due to the versatility of the pyrazole ring as a scaffold for further functionalization.

Synthesis Analysis

The synthesis of these derivatives often involves condensation reactions, cycloadditions, and other organic transformations. For instance, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the utility of this approach in generating complex bicyclic structures . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature, showcasing the efficiency of such methods .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction has also been employed to determine the crystal structures of some compounds, providing insights into their three-dimensional conformations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of (1H-pyrazol-4-yl)methanamine derivatives is influenced by the substituents on the pyrazole ring. For example, the presence of a methanone oxime group can lead to the formation of novel isoxazole and oxadiazole derivatives, as well as the exploration of their antibacterial activity . The versatility of the pyrazole ring allows for a wide range of chemical transformations, enabling the synthesis of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. For instance, the introduction of specific functional groups can lead to the formation of liquid crystalline phases with luminescent properties, as seen in the case of 4-aryl-1H-pyrazoles . The study of these properties is essential for the development of new materials with potential applications in optoelectronics and other fields.

Scientific Research Applications

  • Summary of Application: A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were tested for their anti-inflammatory effect in LPS-induced RAW264.7 macrophage cells .
  • Methods of Application: The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
  • Results: Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

Future Directions

Pyrazoles, including “(1H-pyrazol-4-yl)methanamine”, continue to attract attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, future research may focus on exploring these properties further and developing new synthetic methods and applications for these compounds .

properties

IUPAC Name

1H-pyrazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-1-4-2-6-7-3-4/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZELUIEIAIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629674
Record name 1-(1H-Pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-pyrazol-4-yl)methanamine

CAS RN

37599-59-0
Record name 1-(1H-Pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-4-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Bepary, IK Youn, HJ Lim… - Thai Journal of …, 2016 - tjps.pharm.chula.ac.th
A series of (1H-pyrazol-4-yl) methanamines have been synthesized and then were evaluated for the PI3Kγ enzyme inhibitory potential. Minor modification of the initially synthesized …
Number of citations: 6 www.tjps.pharm.chula.ac.th
K Oh, K Jiang - Journal of Pesticide Science, 2022 - jstage.jst.go.jp
A fluorescent labeled pyrazole derivative with a dansyl moiety (EH-DF) was synthesized. Design of EH-DF was carried out by using a dansyl moiety to substitute the naphthalene moiety …
Number of citations: 8 www.jstage.jst.go.jp
K Oh, T Hoshi - Journal of Pesticide Science, 2019 - jstage.jst.go.jp
Twenty-seven analogues of pyrazole derivatives were synthesized and subjected to structure–activity relationship studies on inducing the triple response in Arabidopsis seedlings. We …
Number of citations: 2 www.jstage.jst.go.jp
IT Raheem, JD Schreier, J Fuerst, L Gantert… - Bioorganic & medicinal …, 2016 - Elsevier
Herein, we present the identification of a novel class of pyrazolopyrimidine phosphodiesterase 10A (PDE10A) inhibitors. Beginning with a lead molecule (1) identified through a fragment…
Number of citations: 27 www.sciencedirect.com
AB Pinkerton, EH Sessions, P Hershberger… - Bioorganic & Medicinal …, 2021 - Elsevier
NAD + is a crucial cellular factor that plays multifaceted roles in wide ranging biological processes. Low levels of NAD + have been linked to numerous diseases including metabolic …
Number of citations: 9 www.sciencedirect.com
DB Yevale, N Teraiya, TD Lalwani, RK Ameta… - Bioorganic …, 2023 - Elsevier
Pyrazole, as a small molecule, was discovered for higher cytotoxicity and affinity towards Aurora-A kinase. Based on these facts, a novel pyrazole substituted at the 4 th position was …
Number of citations: 3 www.sciencedirect.com
ME Layton, JC Kern, TJ Hartingh… - Journal of Medicinal …, 2023 - ACS Publications
PDE10A is an important regulator of striatal signaling that, when inhibited, can normalize dysfunctional activity. Given the involvement of dysfunctional striatal activity with schizophrenia, …
Number of citations: 4 pubs.acs.org
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org
M Kumar, SK Pandey, D Gupta - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A simple and novel protocol for the facile synthesis of bicyclic hybrid molecular framework of morpholinopyrimidines having six-membered pyrimidine ring fused with the morpholine unit …
Number of citations: 0 www.ingentaconnect.com
T Xu, S Li, AJ Li, J Zhao, S Sakamuru… - Journal of Chemical …, 2023 - ACS Publications
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) play important roles in human neurodegenerative disorders such as Alzheimer’s disease. In this study, machine learning …
Number of citations: 1 pubs.acs.org

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